N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)

Catalog No.
S12407604
CAS No.
66821-82-7
M.F
C18H24N2O4S2
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)

CAS Number

66821-82-7

Product Name

N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide)

IUPAC Name

N,4-dimethyl-N-[2-[methyl-(4-methylphenyl)sulfonylamino]ethyl]benzenesulfonamide

Molecular Formula

C18H24N2O4S2

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C18H24N2O4S2/c1-15-5-9-17(10-6-15)25(21,22)19(3)13-14-20(4)26(23,24)18-11-7-16(2)8-12-18/h5-12H,13-14H2,1-4H3

InChI Key

KIPDIKMOBJRQQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCN(C)S(=O)(=O)C2=CC=C(C=C2)C

N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) is a chemical compound that features two N-methyl-P-toluenesulfonamide groups linked by an ethylene bridge. This compound is characterized by its sulfonamide functional groups, which are known for their diverse applications in medicinal chemistry and material science. The structure of N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) allows for potential interactions with biological systems, making it of interest in various research fields.

Typical of sulfonamides. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, particularly with alkyl halides.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, the compound can hydrolyze to release the corresponding amine and sulfonic acid.
  • Condensation Reactions: The compound can react with various electrophiles, leading to the formation of more complex structures.

The biological activity of N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) is largely influenced by its sulfonamide moieties. Sulfonamides are known to exhibit antibacterial properties by inhibiting bacterial folic acid synthesis. Additionally, this compound may show potential as an anti-inflammatory agent due to the presence of the sulfonamide group, which is often associated with such activities.

Several methods have been reported for synthesizing N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide):

  • Direct Condensation:
    • Reacting p-toluenesulfonyl chloride with N-methylamine followed by treatment with ethylene diamine.
    • This method typically involves controlling pH and temperature to optimize yield.
  • Use of Catalysts:
    • Employing solid superacid catalysts to enhance reaction efficiency and reduce environmental impact during synthesis.
    • This approach has shown improved conversion rates and yields compared to traditional methods .
  • Alternative Routes:
    • Using a combination of amines and sulfonyl chlorides under controlled conditions to produce the desired sulfonamide linkage.

N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) has several notable applications:

  • Pharmaceuticals: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
  • Polymer Chemistry: It can be utilized as a plasticizer or modifier in polymer formulations, enhancing material properties.
  • Agriculture: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Studies on the interactions of N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) with biological molecules indicate that it may form stable complexes with proteins and enzymes involved in metabolic processes. These interactions could be leveraged for designing drugs that target specific biological pathways or for developing selective inhibitors in enzymatic reactions.

Several compounds share structural similarities with N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide). Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-P-toluenesulfonamideContains one sulfonamide groupWidely used as an intermediate in organic synthesis
N,N-Bis(2-chloroethyl)-P-toluenesulfonamideTwo chloroethyl groupsKnown for its application in cancer therapy
N,N'-Propane-1,3-diyl bis(P-toluenesulfonamide)Propylene linker between two sulfonamidesExhibits different solubility and reactivity
N-Methyl-N-nitroso-P-toluenesulfonamideContains a nitroso groupUsed primarily as a precursor for diazomethane

Uniqueness: The ethylene bridge in N,N'-Ethylenebis(N-methyl-P-toluenesulfonamide) provides it with distinct physical properties and potential reactivity that differ from other similar compounds. Its dual sulfonamide structure enhances its biological activity while maintaining stability compared to other derivatives.

XLogP3

2.6

Hydrogen Bond Acceptor Count

6

Exact Mass

396.11774960 g/mol

Monoisotopic Mass

396.11774960 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

Explore Compound Types